Fumonisin B2-13C34

描述

属性

CAS 编号 |

1217481-36-1 |

|---|---|

分子式 |

C34H59NO14 |

分子量 |

739.58 g/mol |

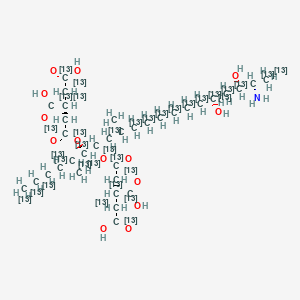

IUPAC 名称 |

(2R)-2-[2-[(5R,6R,7S,9S,16R,18S,19S)-19-amino-6-[(3R)-3,4-bis(hydroxycarbonyl)(1,2,3,4-13C4)butanoyl]oxy-16,18-dihydroxy-5,9-di((113C)methyl)(1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18,19,20-13C20)icosan-7-yl]oxy-2-oxo(1,2-13C2)ethyl](1,2,3,4-13C4)butanedioic acid |

InChI |

InChI=1S/C34H59NO14/c1-5-6-12-21(3)32(49-31(43)18-24(34(46)47)16-29(40)41)27(48-30(42)17-23(33(44)45)15-28(38)39)14-20(2)11-9-7-8-10-13-25(36)19-26(37)22(4)35/h20-27,32,36-37H,5-19,35H2,1-4H3,(H,38,39)(H,40,41)(H,44,45)(H,46,47)/t20-,21+,22-,23+,24+,25+,26-,27-,32+/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1,16+1,17+1,18+1,19+1,20+1,21+1,22+1,23+1,24+1,25+1,26+1,27+1,28+1,29+1,30+1,31+1,32+1,33+1,34+1 |

InChI 键 |

UXDPXZQHTDAXOZ-BMUNAYDHSA-N |

手性 SMILES |

[13CH3][13CH2][13CH2][13CH2][13C@@H]([13CH3])[13C@H]([13C@H]([13CH2][13C@@H]([13CH3])[13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13C@H]([13CH2][13C@@H]([13C@H]([13CH3])N)O)O)O[13C](=O)[13CH2][13C@@H]([13CH2][13C](=O)O)[13C](=O)O)O[13C](=O)[13CH2][13C@@H]([13CH2][13C](=O)O)[13C](=O)O |

规范 SMILES |

CCCCC(C)C(C(CC(C)CCCCCCC(CC(C(C)N)O)O)OC(=O)CC(CC(=O)O)C(=O)O)OC(=O)CC(CC(=O)O)C(=O)O |

产品来源 |

United States |

Foundational & Exploratory

Technical Guide: Fumonisin B2-¹³C₃₄ Certificate of Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the typical data and methodologies presented in a Certificate of Analysis (CoA) for Fumonisin B2-¹³C₃₄. This isotopically labeled internal standard is critical for the accurate quantification of Fumonisin B2 in various matrices, particularly in food safety, toxicology, and drug development research.

Core Data Summary

The quantitative data typically found in a Certificate of Analysis for Fumonisin B2-¹³C₃₄ is summarized below. These values represent common specifications from various suppliers and should be verified with the specific batch documentation.

| Parameter | Typical Specification | Method of Analysis |

| Chemical Identity | Fumonisin B2-¹³C₃₄ | Mass Spectrometry, NMR Spectroscopy |

| CAS Number | 1217481-36-1 | - |

| Molecular Formula | [¹³C]₃₄H₅₉NO₁₄ | - |

| Formula Weight | 739.6 g/mol (approximate) | Mass Spectrometry |

| Concentration | 5 - 10 µg/mL | Gravimetric Preparation & LC-MS/MS Verification |

| Solvent | Acetonitrile:Water (typically 1:1) | - |

| Purity | ≥98% | HPLC, LC-MS/MS |

| Isotopic Enrichment | ≥98% for ¹³C₃₄ | Mass Spectrometry |

| Storage Conditions | -20°C | - |

| Stability | ≥ 2 years | Long-term Stability Studies |

Experimental Protocols

Detailed methodologies are crucial for the proper use and interpretation of a certified reference material. The following sections outline the typical experimental protocols for key analyses cited in a Fumonisin B2-¹³C₃₄ CoA.

Identity Confirmation by Mass Spectrometry

-

Objective: To confirm the molecular identity and isotopic incorporation of Fumonisin B2-¹³C₃₄.

-

Instrumentation: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a liquid chromatography system (LC-MS).

-

Methodology:

-

A dilute solution of the standard is infused directly or injected into the LC-MS system.

-

The mass spectrometer is operated in a full scan mode to determine the mass-to-charge ratio (m/z) of the parent ion. The expected m/z for the protonated molecule [M+H]⁺ is calculated based on the ¹³C-enriched formula.

-

Tandem mass spectrometry (MS/MS) is performed by isolating the parent ion and subjecting it to collision-induced dissociation (CID). The resulting fragment ions are analyzed to confirm the structure.

-

Purity Determination by High-Performance Liquid Chromatography (HPLC)

-

Objective: To assess the chemical purity of the Fumonisin B2-¹³C₃₄ standard.

-

Instrumentation: HPLC system with a suitable detector (e.g., UV or Evaporative Light Scattering Detector - ELSD).

-

Methodology:

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.

-

Injection Volume: A defined volume of the standard solution is injected.

-

Detection: The detector response is monitored over time. Purity is calculated as the percentage of the main peak area relative to the total peak area.

-

Concentration Verification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

Objective: To verify the certified concentration of the Fumonisin B2-¹³C₃₄ solution.

-

Instrumentation: A triple quadrupole mass spectrometer (QqQ) coupled with an LC system.

-

Methodology:

-

Standard Curve Preparation: A series of calibration standards of a well-characterized, non-labeled Fumonisin B2 reference material are prepared at known concentrations.

-

Sample Preparation: The Fumonisin B2-¹³C₃₄ solution is diluted to fall within the range of the calibration curve.

-

LC-MS/MS Analysis: Both the calibration standards and the diluted Fumonisin B2-¹³C₃₄ sample are analyzed using a specific Multiple Reaction Monitoring (MRM) method. The MRM transitions for both the labeled and non-labeled Fumonisin B2 are monitored.

-

Quantification: The concentration of the Fumonisin B2-¹³C₃₄ solution is determined by comparing its response to the calibration curve generated from the non-labeled standard.

-

Visualizations

The following diagrams illustrate key workflows and concepts relevant to the certification and use of Fumonisin B2-¹³C₃₄.

A Technical Guide to the Isotopic Purity of U-[¹³C₃₄]-Fumonisin B₂

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic purity of uniformly labeled [¹³C₃₄]-Fumonisin B₂ (U-[¹³C₃₄]-FB₂), a critical internal standard for accurate mycotoxin quantification. This document outlines the quantitative specifications, the analytical methodologies employed for its characterization, and a standardized workflow for its use in research and quality control settings.

Data Presentation: Quantitative Specifications

The isotopic purity of U-[¹³C₃₄]-Fumonisin B₂ is a key parameter for its function as an internal standard in mass spectrometry-based assays. The following table summarizes the available quantitative data from commercial suppliers.

| Parameter | Specification | Supplier | Notes |

| Isotopic Purity | ≥ 98% | LIBIOS | Refers to the percentage of molecules that are fully substituted with ¹³C at all 34 carbon positions.[1] |

| Chemical Purity | ≥ 97% | LKT Labs | This refers to the purity of the Fumonisin B₂ molecule itself, irrespective of its isotopic composition.[2] |

| Labeling | Uniformly ¹³C Labeled | Romer Labs | All 34 carbon atoms in the molecule are replaced by the stable ¹³C isotope.[3][4] |

| Concentration | 10 µg/mL | LIBIOS, Romer Labs | Typically supplied in a solution of acetonitrile/water (50/50).[1][3] |

Experimental Protocols

The determination of isotopic and chemical purity of U-[¹³C₃₄]-Fumonisin B₂ relies on a combination of advanced analytical techniques. The primary methods are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for quantification and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and verification of labeling uniformity.

Isotopic Purity and Concentration Determination via LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry is the most prevalent and sensitive method for the analysis of mycotoxins and their isotopically labeled internal standards.[1][5][6] It allows for the accurate quantification of the labeled standard and distinguishes it from its unlabeled counterpart.

Methodology:

-

Sample Preparation: The U-[¹³C₃₄]-Fumonisin B₂ standard is typically diluted from its stock solution (e.g., 10 µg/mL in acetonitrile/water) to create a series of calibration standards. For analysis in a sample matrix (e.g., maize, animal feed), a known amount of the standard is spiked into the sample extract.[7]

-

Extraction (from matrix): A common extraction solvent is a mixture of acetonitrile, water, and an acid like formic acid (e.g., 74/25/1, v/v/v).[5] The sample is homogenized, shaken, and/or sonicated in the solvent to extract the fumonisins.

-

Cleanup: The crude extract is often cleaned to remove interfering matrix components. This is achieved using Solid-Phase Extraction (SPE) with strong anion exchange (SAX) or C18 cartridges, or more specifically with Immunoaffinity Columns (IAC) that contain antibodies targeting fumonisins.[8][9][10]

-

Chromatographic Separation:

-

System: An Ultra-High-Performance Liquid Chromatography (UHPLC) system is used.[4][11]

-

Column: A reverse-phase C18 column (e.g., CORTECS C18, 2.1 mm × 100 mm, 1.6 µm) is typically employed for separation.[5][11]

-

Mobile Phase: A gradient elution is performed using two mobile phases, such as A) 0.1-0.2% formic acid in water and B) 0.1-0.2% formic acid in methanol or acetonitrile.[5][11]

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray Ionization (ESI) in positive mode is used.

-

Analysis Mode: The analysis is performed in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.[5][11]

-

MRM Transitions: Specific precursor-to-product ion transitions are monitored for both unlabeled Fumonisin B₂ and U-[¹³C₃₄]-Fumonisin B₂.

-

Fumonisin B₂ (unlabeled): Precursor ion m/z 706.3 → Product ions m/z 336.3, 318.4.[5]

-

U-[¹³C₃₄]-Fumonisin B₂: Precursor ion m/z 740.3 (706.3 + 34) → Correspondingly shifted product ions. The mass shift of +34 amu confirms the full isotopic labeling.

-

-

Structural and Isotopic Labeling Confirmation via NMR Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of molecules. For isotopically labeled compounds, ¹³C NMR is indispensable for confirming that the ¹³C isotopes are incorporated at the expected positions throughout the carbon skeleton.

Methodology:

-

Sample Preparation: A concentrated solution of U-[¹³C₃₄]-Fumonisin B₂ is prepared in a suitable deuterated solvent, such as deuterated methanol (CD₃OD) or water (D₂O).

-

¹³C NMR Analysis:

-

A high-field NMR spectrometer (e.g., 500 MHz or higher) is used to acquire the ¹³C NMR spectrum.

-

In a uniformly ¹³C-labeled compound, the spectrum will be significantly more complex than that of the natural abundance compound. Instead of single lines for each unique carbon, the spectrum will show complex splitting patterns due to one-bond and two-bond ¹³C-¹³C scalar couplings.[12]

-

Proton decoupling is used to simplify the spectrum by removing couplings to hydrogen atoms.[13]

-

The presence of signals for all 34 carbon atoms and their characteristic splitting patterns confirms the integrity of the carbon backbone and the uniformity of the labeling. The large chemical shift dispersion in ¹³C NMR allows for the resolution of individual carbon signals.[12]

-

Mandatory Visualizations

The following diagrams illustrate the analytical workflow for quality control of U-[¹³C₃₄]-Fumonisin B₂ and its application as an internal standard.

Caption: Workflow for the quality control and application of U-[¹³C₃₄]-FB₂.

Caption: Detailed workflow for LC-MS/MS analysis using an internal standard.

References

- 1. U-[13C34]-Fumonisin B2 | LIBIOS [libios.fr]

- 2. Fumonisin B2 - LKT Labs [lktlabs.com]

- 3. romerlabs.com [romerlabs.com]

- 4. researchgate.net [researchgate.net]

- 5. LC-MS/MS Analysis of Fumonisin B1, B2, B3, and Their Hydrolyzed Metabolites in Broiler Chicken Feed and Excreta - PMC [pmc.ncbi.nlm.nih.gov]

- 6. NEW INTERNAL 13C LABELED STANDARD MIX Fumonosins B1 & B2 | LIBIOS [libios.fr]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. toxicologia.unb.br [toxicologia.unb.br]

- 9. riaa.uaem.mx [riaa.uaem.mx]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. 13C Direct Detected NMR for Challenging Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chem.uoi.gr [chem.uoi.gr]

An In-depth Technical Guide to the Core Structural Differences and Biological Implications of Fumonisin B1 and B2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural distinctions between Fumonisin B1 (FB1) and Fumonisin B2 (FB2), two of the most prevalent mycotoxins produced by Fusarium species. This document delves into their physicochemical properties, comparative toxicity, mechanism of action, prevalence in agricultural commodities, and detailed experimental protocols for their detection and quantification.

Core Structural Differences

Fumonisins are a group of mycotoxins characterized by a long-chain aminopolyol backbone structurally similar to sphingoid bases. The primary structural difference between Fumonisin B1 and Fumonisin B2 lies in the hydroxylation of the carbon backbone. FB1 possesses a hydroxyl group (-OH) at the C-10 position, which is absent in FB2.[1] This seemingly minor difference in a single hydroxyl group has significant implications for their biological activity and toxicity.

Physicochemical Properties

The structural difference between FB1 and FB2 influences their physicochemical properties, which are summarized in the table below.

| Property | Fumonisin B1 (FB1) | Fumonisin B2 (FB2) |

| Molecular Formula | C₃₄H₅₉NO₁₅[2][3] | C₃₄H₅₉NO₁₄[4][5] |

| Molecular Weight | 721.83 g/mol [2][3][6] | 705.83 g/mol [5] |

| CAS Number | 116355-83-0[2][5] | 116355-84-1[4][5] |

| Appearance | White to off-white powder[3] | Not specified, assumed similar to FB1 |

| Solubility | Soluble in water, acetonitrile-water, and methanol.[5] | Soluble in water, acetonitrile-water, and methanol. |

| Stability | Stable in acetonitrile-water at 25°C; unstable in methanol at 25°C, forming methyl esters. Stable at -18°C in methanol.[5] | Assumed to have similar stability to FB1. |

Mechanism of Action: Disruption of Sphingolipid Metabolism

The primary mechanism of toxicity for both FB1 and FB2 is the competitive inhibition of the enzyme ceramide synthase (sphingosine N-acyltransferase).[7] This enzyme is crucial for the de novo synthesis and recycling of sphingolipids, which are essential components of cell membranes and are involved in various signaling pathways.

By inhibiting ceramide synthase, fumonisins block the acylation of sphingoid bases (sphinganine and sphingosine), leading to two major consequences:

-

Accumulation of Sphingoid Bases: The substrates of ceramide synthase, sphinganine (Sa) and sphingosine (So), accumulate within the cell.[8]

-

Depletion of Complex Sphingolipids: The production of ceramides and, consequently, more complex sphingolipids such as sphingomyelin and glycosphingolipids, is significantly reduced.[8]

The accumulation of sphinganine and sphingosine is considered a primary driver of fumonisin-induced toxicity. These sphingoid bases and their phosphorylated derivatives (sphinganine-1-phosphate and sphingosine-1-phosphate) are bioactive molecules that can induce apoptosis, disrupt cell signaling, and cause oxidative stress.[7][9][10]

Comparative Toxicity

While both fumonisins are toxic, Fumonisin B1 is generally considered the most toxic of the two.[2][11] The presence of the hydroxyl group at C-10 in FB1 is thought to contribute to its higher toxicity. However, in some studies, FB2 has shown comparable or even higher cytotoxicity in certain cell lines.[12]

| Toxicity Metric | Fumonisin B1 (FB1) | Fumonisin B2 (FB2) | Species/System |

| LD50 (Lethal Dose, 50%) | 18.73 µ g/egg [2][11] | Less toxic than FB1 at the same dose | Chicken Embryo |

| Cytotoxicity (LDH release) | Less cytotoxic than FB2 and FB3 | Most cytotoxic of the three | Primary Rat Hepatocytes[12] |

| Hepatocyte Nodule Induction | Induces nodules at 500-1000 mg/kg diet | Induces nodules at 500-1000 mg/kg diet | Male Fischer Rats[12] |

| IC50 (Ceramide Synthase Inhibition) | 0.1 µM | 0.1 µM | Rat Hepatocytes[6] |

Prevalence in Commodities

Fumonisins are common contaminants of maize and maize-based products worldwide.[3] Their presence is also reported in other cereals like wheat, rice, and sorghum, though typically at lower concentrations. Fumonisin B1 is the most abundant of the fumonisins found in naturally contaminated samples, often accounting for about 70% of the total fumonisin content, with FB2 and FB3 making up the remainder.

| Commodity | Region | FB1 Prevalence/Levels | FB2 Prevalence/Levels |

| Maize | Malawi | Detected in 16% of samples, max level 7 mg/kg (FB1+FB2)[13] | Detected in 16% of samples, max level 7 mg/kg (FB1+FB2)[13] |

| Maize | Zimbabwe | 54% of samples exceeded 1000 µg/kg | Lower than FB1 |

| Maize | Algeria | Detected in 29/30 samples, mean of 14,812 µg/kg | Detected in 27/30 samples, mean of 8,603 µg/kg[14] |

| Maize | South Africa | Up to 8908 µg/kg | Up to 3383 µg/kg[15] |

| Maize | Brazil | Detected in all 57 samples, max total (FB1+FB2) of 66,274 µg/kg[15] | Detected in all 57 samples |

| Wheat | Tunisia | Detected in 20.83% of samples | Not specified |

| Barley | Tunisia | Detected in 40% of samples | Not specified |

Experimental Protocols

Accurate detection and quantification of Fumonisin B1 and B2 are critical for food safety and research. The most common analytical methods are High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

HPLC-FLD Method for Fumonisin Analysis

This method relies on the derivatization of the primary amine group of fumonisins with a fluorescent reagent, typically o-phthaldialdehyde (OPA), to enable sensitive detection.

6.1.1. Sample Extraction

-

Weigh 25 g of a finely ground sample into a 250 mL flask.

-

Add 50 mL of methanol:water (3:1, v/v) extraction solvent.

-

Shake vigorously for 30 minutes on a mechanical shaker.

-

Filter the extract through a fluted filter paper.

6.1.2. Clean-up (Solid Phase Extraction - SPE)

-

Dilute 10 mL of the filtered extract with 40 mL of phosphate-buffered saline (PBS).

-

Pass the diluted extract through a strong anion exchange (SAX) or immunoaffinity column (IAC) pre-conditioned according to the manufacturer's instructions.

-

Wash the column with water or a mild buffer to remove interferences.

-

Elute the fumonisins with a suitable solvent, typically methanol or a methanol/acetic acid mixture.

-

Evaporate the eluate to dryness under a stream of nitrogen at 50°C.

-

Reconstitute the residue in a known volume of acetonitrile:water (1:1, v/v).

6.1.3. Derivatization and HPLC Analysis

-

In an autosampler vial, mix 50 µL of the reconstituted sample extract with 200 µL of OPA reagent (40 mg OPA in 1 mL methanol, diluted with 5 mL of 0.1 M disodium tetraborate, with 50 µL of 2-mercaptoethanol added).[16]

-

Allow the reaction to proceed for a specific time (e.g., 2 minutes) before injection.

-

Inject an aliquot (e.g., 20 µL) onto a C18 reversed-phase HPLC column.

-

Use a mobile phase of methanol:0.1 M sodium dihydrogen phosphate (e.g., 77:23, v/v) adjusted to pH 3.3 with phosphoric acid, at a flow rate of 1 mL/min.[16]

-

Set the fluorescence detector to an excitation wavelength of 335 nm and an emission wavelength of 440 nm.[17]

-

Quantify the fumonisin concentrations by comparing the peak areas to those of certified standards.

LC-MS/MS Method for Fumonisin Analysis

LC-MS/MS offers higher selectivity and sensitivity and often requires less sample clean-up than HPLC-FLD.

6.2.1. Sample Extraction

-

Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 20 mL of acetonitrile:water:formic acid (50:49:1, v/v/v).

-

Vortex for 1 minute and then shake for 30 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Take an aliquot of the supernatant and dilute it with the mobile phase.

6.2.2. Chromatographic and Mass Spectrometric Conditions

-

LC System: A UPLC or HPLC system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).[1]

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol with 0.1% formic acid (B).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5-10 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM) mode. Monitor for specific precursor-to-product ion transitions for FB1 (e.g., m/z 722.5 -> 334.3, 352.3) and FB2 (e.g., m/z 706.5 -> 336.3, 318.3).

-

Quantification: Use a matrix-matched calibration curve or stable isotope-labeled internal standards for accurate quantification.

Conclusion

The structural difference between Fumonisin B1 and B2, namely the presence or absence of a hydroxyl group at the C-10 position, is a key determinant of their biological activity. Both mycotoxins pose a significant threat to human and animal health through their shared mechanism of ceramide synthase inhibition and subsequent disruption of sphingolipid metabolism. Understanding these core differences, along with their prevalence and the methods for their detection, is crucial for risk assessment, the development of mitigation strategies, and for professionals in the field of drug development who may use these toxins as tools to study sphingolipid-related diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. The toxicity of fumonisin B1, B2, and B3, individually and in combination, in chicken embryos - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fumonisin B1 - Wikipedia [en.wikipedia.org]

- 4. Determination of Fumonisins B1 and B2 in Food Matrices: Optimisation of a Liquid Chromatographic Method with Fluorescence Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. publications.iarc.who.int [publications.iarc.who.int]

- 6. Fumonisin B1 | C34H59NO15 | CID 2733487 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Ceramide Synthase Inhibition by Fumonisin B1 Causes Accumulation of 1-Deoxysphinganine: A NOVEL CATEGORY OF BIOACTIVE 1-DEOXYSPHINGOID BASES AND 1-DEOXYDIHYDROCERAMIDES BIOSYNTHESIZED BY MAMMALIAN CELL LINES AND ANIMALS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Ceramide synthase inhibition by fumonisin B1 treatment activates sphingolipid-metabolizing systems in mouse liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. ec.europa.eu [ec.europa.eu]

- 13. Prevalence of aflatoxin and fumonisins (B1 + B2) in maize consumed in rural Malawi - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Fumonisins in African Countries - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. africanfoodsafetynetwork.org [africanfoodsafetynetwork.org]

- 17. infospace.mrc.ac.za [infospace.mrc.ac.za]

An In-depth Technical Guide to the Natural Occurrence of Fumonisin Mycotoxins in Food

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fumonisins are a group of mycotoxins produced predominantly by fungi of the Fusarium genus, most notably Fusarium verticillioides and Fusarium proliferatum.[1][2] These fungi are common pathogens of maize and other cereal grains worldwide, leading to the widespread contamination of food and feed.[2] The fumonisin family includes at least 28 analogues, classified into series A, B, C, and P.[1] Of these, the B-series fumonisins (FB1, FB2, and FB3) are the most prevalent in naturally contaminated foods and are of the greatest toxicological concern.[3] Fumonisin B1 (FB1) is typically the most abundant and most toxic of the group.[2][4]

Due to their stability and prevalence, particularly in maize—a global staple food—fumonisins pose a significant risk to human and animal health.[2] Toxicological effects are species-specific and include equine leukoencephalomalacia, porcine pulmonary edema, and hepatotoxic and carcinogenic effects in rodents.[5] In humans, dietary exposure to fumonisins has been linked to higher rates of esophageal cancer and neural tube defects.[1][3] Consequently, regulatory agencies worldwide have established maximum permissible levels for fumonisins in food and feed products.[6][7] This guide provides a comprehensive technical overview of the chemical nature, occurrence, biosynthesis, and analysis of fumonisins, as well as the molecular mechanism of their toxicity.

Chemical Structures of Major Fumonisins

Fumonisins are characterized by a long aminopolyhydroxyalkyl chain that is structurally similar to sphingoid bases like sphinganine and sphingosine.[8][9] This structural mimicry is the basis for their primary mechanism of toxicity. The core structure is esterified with two tricarballylic acid moieties. The primary B-series fumonisins—FB1, FB2, and FB3—differ in the hydroxylation pattern on the carbon backbone at positions C-5 and C-10.

-

Fumonisin B1 (FB1): Contains hydroxyl groups at C-5 and C-10.

-

Fumonisin B2 (FB2): Lacks the hydroxyl group at C-10.

-

Fumonisin B3 (FB3): Lacks the hydroxyl group at C-5.

Natural Occurrence in Food Commodities

Fumonisin contamination is a global issue, with the highest prevalence and concentrations found in maize and maize-based products.[1][2][6] The growth of Fusarium fungi and subsequent toxin production are influenced by environmental factors such as temperature, humidity, and rainfall, making certain geographical regions more susceptible.[2][10] Contamination can occur in the field (pre-harvest) and during storage (post-harvest). Besides maize, fumonisins have been detected in other cereals like wheat, sorghum, and rice, as well as in processed foods and fruits such as dried figs.[1][6]

Table 1: Summary of Fumonisin Contamination in Various Food Commodities

| Commodity | Region/Country | Fumonisin(s) Detected | Concentration Range (µg/kg) | Reference(s) |

| Maize | Global | FB1+FB2 | Frequently > 4,000 | [6][10] |

| Maize | Croatia, Poland, Romania | FB1+FB2 | Low to non-detectable | [11] |

| Maize | Italy, Portugal, Zambia, Benin | FB1+FB2 | Up to 4,450 | [11] |

| Maize-based Infant Cereal | Argentina | FBs | 50 - 992 | [11] |

| Corn-based Foods | Brazil | FB1, FB2 | Detected in 82% (FB1) and 51% (FB2) of samples | [6] |

| Corn Grits & Corn Meal | United States | FB1 | Mean levels of 600 and 1,000 respectively | [6] |

| Wheat | Global | Deoxynivalenol (often co-occurs) | Fumonisin presence is less frequent than in maize | [10] |

| Home-brewed Maize Beer | South Africa | FB1 | 38,000 - 1,066,000 (ng/L) | [6] |

Biosynthesis of Fumonisins

The genetic blueprint for fumonisin production in Fusarium verticillioides is located in a single gene cluster known as the FUM cluster.[12] This cluster contains 17 co-expressed genes that encode the biosynthetic enzymes, a transporter, and a regulatory protein required for toxin synthesis.[12][13]

The biosynthesis begins with the condensation of a linear polyketide, synthesized by the polyketide synthase encoded by FUM1, with the amino acid L-alanine.[13][14] This crucial step is catalyzed by an α-oxoamine synthase encoded by the FUM8 gene.[14] Subsequent steps involve a series of oxygenations and hydroxylations, catalyzed by cytochrome P450 monooxygenases and other enzymes encoded by genes within the cluster (e.g., FUM6), followed by the addition of the tricarballylic acid moieties to form the final fumonisin molecule.[13] The expression of the entire FUM cluster is positively regulated by the transcription factor encoded by FUM21.[15]

Mechanism of Toxicity: Disruption of Sphingolipid Metabolism

The primary mechanism of fumonisin toxicity stems from its structural similarity to sphingoid bases, which allows it to competitively inhibit the enzyme ceramide synthase (sphingosine N-acyltransferase).[3][5][16] This enzyme is critical for de novo sphingolipid biosynthesis, catalyzing the acylation of sphinganine (and sphingosine) to form dihydroceramide and ceramide, respectively.

Inhibition of ceramide synthase by fumonisins leads to two major consequences:

-

Accumulation of Precursors: The substrate for the enzyme, sphinganine (Sa), and to a lesser extent sphingosine (So), accumulate within the cell.[16][17] This leads to a significant increase in the Sa/So ratio, which is a widely used biomarker for fumonisin exposure.[5][18] These free sphingoid bases are cytotoxic and can induce apoptosis and cell cycle arrest.[16][17]

-

Depletion of Complex Sphingolipids: The downstream synthesis of ceramide and more complex sphingolipids (e.g., sphingomyelin, glycosphingolipids) is reduced.[17][19] These lipids are essential components of cell membranes and are crucial for regulating a multitude of cellular processes, including proliferation, differentiation, and apoptosis.[8]

This disruption of the delicate balance of sphingolipid metabolites alters critical cellular signaling pathways, ultimately contributing to the observed organ-specific toxicity and carcinogenicity.[8][16][17]

Analytical Methodologies

Accurate quantification of fumonisins in complex food matrices is essential for risk assessment and regulatory enforcement. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most widely used techniques.[20][21]

Experimental Protocol: HPLC with Fluorescence Detection (HPLC-FLD)

This method relies on pre-column derivatization of the primary amine group of fumonisins with an agent like o-phthaldialdehyde (OPA) to form a highly fluorescent product.[22][23]

1. Sample Extraction:

-

Weigh 25 g of finely ground sample into a blender jar.

-

Add 50 mL of an extraction solvent (e.g., methanol/water, 75:25 v/v).

-

Blend at high speed for 3-5 minutes.

-

Filter the extract through fluted filter paper.

2. Immunoaffinity Column (IAC) Cleanup:

-

Dilute 10 mL of the filtered extract with 40 mL of phosphate-buffered saline (PBS).

-

Pass the diluted extract through an immunoaffinity column specific for fumonisins at a flow rate of 1-2 mL/min.

-

Wash the column with 10 mL of PBS to remove matrix interferences.

-

Elute the bound fumonisins by slowly passing 1.5 mL of methanol through the column. Collect the eluate.

3. Derivatization:

-

Prepare the OPA reagent daily.

-

In a small vial, mix 50 µL of the cleaned eluate (or standard solution) with 200 µL of OPA reagent.

-

Allow the reaction to proceed for exactly 3 minutes at room temperature before injection.[22]

4. HPLC-FLD Conditions:

-

Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).[22]

-

Mobile Phase: Gradient or isocratic elution with a mixture of methanol and a buffer (e.g., 0.1 M sodium dihydrogen phosphate, adjusted to pH 3.35). A typical isocratic ratio is 77:23 (v/v) methanol:buffer.[22]

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Fluorescence Detector: Excitation wavelength (λex) at 335 nm and emission wavelength (λem) at 440 nm.[22][24]

-

Quantification: Compare peak areas of samples to a calibration curve prepared from derivatized fumonisin standards.

Experimental Protocol: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity, often without the need for derivatization, by monitoring the specific mass-to-charge ratios (m/z) of the parent and fragment ions of the fumonisins.[25][26]

1. Sample Extraction and Cleanup:

-

Follow steps 1 and 2 as described for the HPLC-FLD method. An extraction solvent of acetonitrile/methanol/water (1:1:2, v/v/v) is also effective.[27]

-

The cleanup step using an immunoaffinity column is crucial for reducing matrix effects.

2. LC-MS/MS Conditions:

-

Column: C18 reversed-phase column (e.g., UPLC CORTECS C18, 100 mm x 2.1 mm, 1.6 µm).[28][29]

-

Mobile Phase: Gradient elution is typically used.

-

Flow Rate: 0.2 - 0.8 mL/min, depending on the column dimensions.[27]

-

Injection Volume: 5-10 µL.

-

Mass Spectrometer:

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for each analyte for confirmation and quantification. For example, for FB1: m/z 722.4 → 334.3 / 352.3.

-

-

Quantification: Use a matrix-matched calibration curve to correct for any matrix-induced ion suppression or enhancement.[30]

Conclusion

Fumonisin mycotoxins represent a persistent and significant challenge to global food safety. Their widespread occurrence in staple crops like maize, coupled with their potent toxicity, necessitates continuous monitoring and research. Understanding the chemical structures, biosynthetic pathways, and the molecular basis of their toxicity—primarily the disruption of sphingolipid metabolism—is fundamental for developing effective mitigation strategies and novel therapeutic interventions. The robust analytical methods detailed herein, particularly LC-MS/MS, provide the necessary tools for accurate detection and quantification, enabling effective regulatory control and safeguarding public and animal health. For professionals in research and drug development, the well-characterized mechanism of ceramide synthase inhibition by fumonisins offers a valuable model for studying the intricate roles of sphingolipids in cellular health and disease.

References

- 1. Fumonisins: A Review on its Global Occurrence, Epidemiology, Toxicity and Detection [jscimedcentral.com]

- 2. mdpi.com [mdpi.com]

- 3. Mechanism of action of sphingolipids and their metabolites in the toxicity of fumonisin B1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Fumonisin Toxicity and Mechanism of Action: Overview and Current Perspectives [jstage.jst.go.jp]

- 6. The occurrence and management of fumonisin contamination across the food production and supply chains - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Toxic Mechanism and Biological Detoxification of Fumonisins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fumonisin - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. tandfonline.com [tandfonline.com]

- 13. mdpi.com [mdpi.com]

- 14. Frontiers | FUM Gene Expression Profile and Fumonisin Production by Fusarium verticillioides Inoculated in Bt and Non-Bt Maize [frontiersin.org]

- 15. Transcription of Genes in the Biosynthetic Pathway for Fumonisin Mycotoxins Is Epigenetically and Differentially Regulated in the Fungal Maize Pathogen Fusarium verticillioides - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Evidence for disruption of sphingolipid metabolism as a contributing factor in the toxicity and carcinogenicity of fumonisins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Sphingolipid perturbations as mechanisms for fumonisin carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Dietary fumonisin B1 induces disruption of sphingolipid metabolism in Sprague-Dawley rats: a new mechanism of nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Mycotoxin Fumonisin B1 Interferes Sphingolipid Metabolisms and Neural Tube Closure during Early Embryogenesis in Brown Tsaiya Ducks - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. brill.com [brill.com]

- 22. jfda-online.com [jfda-online.com]

- 23. Determination of fumonisins in maize by HPLC with ultraviolet detection of o-phthaldialdehyde derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. tandfonline.com [tandfonline.com]

- 25. agilent.com [agilent.com]

- 26. researchgate.net [researchgate.net]

- 27. academic.oup.com [academic.oup.com]

- 28. LC-MS/MS Analysis of Fumonisin B1, B2, B3, and Their Hydrolyzed Metabolites in Broiler Chicken Feed and Excreta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. mdpi.com [mdpi.com]

- 30. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Biosynthesis of Fumonisins in Fusarium Species

Audience: Researchers, scientists, and drug development professionals.

Abstract

Fumonisins are a class of mycotoxins produced primarily by Fusarium species, most notably Fusarium verticillioides, a common pathogen of maize. These mycotoxins pose a significant threat to human and animal health due to their carcinogenic properties and interference with sphingolipid metabolism. Understanding the intricate molecular machinery behind fumonisin biosynthesis is critical for developing effective strategies to mitigate crop contamination and for potential applications in drug development. This guide provides a comprehensive overview of the fumonisin biosynthetic pathway, the genetic architecture of the FUM gene cluster, the complex regulatory networks that govern its expression, and the experimental methodologies used to elucidate these systems.

The FUM Gene Cluster: The Genetic Blueprint for Fumonisin Synthesis

The biosynthesis of fumonisins is orchestrated by a series of enzymes encoded by genes located in a contiguous cluster on the fungal chromosome, known as the FUM cluster.[1][2] In F. verticillioides, this cluster spans approximately 42 kb and contains 16 to 17 co-expressed genes.[3][4] The organization and function of the core FUM genes are highly conserved among fumonisin-producing Fusarium species.[3]

Table 1: Genes of the FUM Cluster in Fusarium verticillioides and Their Functions

| Gene | Encoded Protein/Enzyme | Putative Function in Fumonisin Biosynthesis | Reference(s) |

| FUM1 | Polyketide Synthase (PKS) | Catalyzes the initial condensation of acetate units to form the 18-carbon polyketide backbone.[5][6][7] | |

| FUM2 | Cytochrome P450 Monooxygenase | C-10 hydroxylation.[4][6] | |

| FUM3 | α-ketoglutarate-dependent dioxygenase | C-5 hydroxylation.[4][8] | |

| FUM6 | Cytochrome P450 Monooxygenase | C-14 and C-15 hydroxylation of early intermediates.[9][10] | |

| FUM7 | Dehydrogenase | Involved in tricarballylic acid esterification.[5][6] | |

| FUM8 | α-oxoamine synthase / Aminotransferase | Condensation of the polyketide backbone with alanine.[5][10][11] | |

| FUM10 | Fatty acyl-CoA synthetase | Involved in tricarballylic acid esterification.[5][6] | |

| FUM11 | Tricarboxylate transporter | Transports tricarballylic acid precursors from the mitochondria.[5][6] | |

| FUM13 | Short-chain dehydrogenase/reductase | Reduction of the C-3 carbonyl to a hydroxyl group.[4][8][9] | |

| FUM14 | Peptide synthetase | Involved in the formation of tricarballylic ester function.[5] | |

| FUM17 | Longevity assurance factor / Ceramide synthase | Potential role in self-protection against fumonisin toxicity.[5][12] | |

| FUM18 | Longevity assurance factor / Ceramide synthase | Confers direct protection against fumonisin by providing additional ceramide synthase copies.[5][13][14] | |

| FUM19 | ABC Transporter | Extracellular export of fumonisins and contributes to self-protection.[5][10][13] | |

| FUM21 | Zn(II)2Cys6 transcription factor | A pathway-specific positive regulator of FUM gene expression.[2][5][11][15] |

The Fumonisin Biosynthetic Pathway

The assembly of fumonisin B1 (FB1), the most prevalent and toxic analog, is a multi-step process beginning with the formation of a linear polyketide.[7] The proposed pathway has been elucidated through the characterization of gene disruption mutants and the analysis of accumulated intermediates.[8]

The process begins with the polyketide synthase FUM1, which catalyzes the formation of an 18-carbon linear chain from acetyl-CoA, malonyl-CoA, and S-adenosyl methionine.[6][7] The α-oxoamine synthase, FUM8, then catalyzes the crucial condensation of this polyketide with the amino acid alanine, forming the full C20 backbone.[8][11] Subsequent steps involve a series of stereo-specific hydroxylations and a key carbonyl reduction. The enzyme FUM13, a keto-reductase, reduces the C-3 carbonyl to a hydroxyl group.[9] FUM6, a P450 monooxygenase, hydroxylates the C-14 and C-15 positions, while FUM2 and FUM3 are responsible for hydroxylations at C-10 and C-5, respectively.[4][8][10] The final stage of biosynthesis involves the esterification of the C-14 and C-15 hydroxyl groups with tricarballylic acids, a process involving FUM7, FUM10, FUM11, and FUM14.[5][6]

Caption: The core biosynthetic pathway of Fumonisin B1.

Regulation of Fumonisin Biosynthesis

Fumonisin production is a tightly regulated process, influenced by a complex interplay of pathway-specific transcription factors, global regulators, and environmental cues. This regulation occurs primarily at the transcriptional level of the FUM genes.[16][17]

Transcriptional and Epigenetic Control

The primary activator of the FUM cluster is FUM21 , a Zn(II)2Cys6 binuclear DNA-binding transcription factor encoded within the cluster itself.[2][5][15] Deletion of FUM21 results in a near-complete loss of fumonisin production.[15]

Several other transcription factors located outside the cluster also play crucial roles:

-

ZFR1 : A positive regulator whose deletion reduces fumonisin production to less than 10% of wild-type levels. Its function appears to be dependent on FCC1.[9]

-

FCC1 : A C-type cyclin-like gene, which, when disrupted, blocks FB1 biosynthesis. It is hypothesized to be part of a signal transduction pathway regulating secondary metabolism.[18]

-

PAC1 : Acts as a transcriptional repressor under alkaline conditions. Mutants lacking PAC1 produce more FB1 than the wild-type and can produce it under alkaline pH.[9]

-

AreA : A global nitrogen regulator that has been shown to affect fumonisin biosynthesis.[12]

Epigenetic modifications, particularly histone acetylation, are also critical.[12] Increased histone acetylation in the promoter regions of key FUM genes, such as FUM1 and FUM21, is associated with active gene expression and fumonisin production.[11][19] Conversely, histone deacetylases (HDACs) like FvHos2 and FvRpd3 positively affect FB1 production, while others, such as FvHda1, act as negative regulators.[20]

Environmental and Nutritional Signals

The regulatory network responds to various environmental signals, ensuring that fumonisin is produced under optimal conditions for the fungus, often during maize colonization.[17][21]

-

pH : Acidic pH is generally favorable for fumonisin production. The pH-responsive transcription factor PAC1 mediates repression of the FUM cluster under alkaline conditions.[9][18]

-

Nutrient Availability : Nitrogen limitation is a well-known trigger for fumonisin biosynthesis.[18] The availability of specific carbon sources, such as amylopectin found in maize, can also strongly induce production.[7]

-

Water Activity (aw) and Temperature : These are critical abiotic factors. Higher water availability generally leads to higher fumonisin production.[17] Optimal temperatures for FB1 production are typically between 20-25°C.[22] Stressful conditions, such as water stress, can enhance fumonisin production in F. verticillioides.[17][23]

Caption: Key regulators and signals in the fumonisin network.

Experimental Methodologies

The study of fumonisin biosynthesis relies on a combination of genetic, analytical, and molecular biology techniques.

Fungal Culture and Fumonisin Production

-

Objective : To culture Fusarium species under conditions that induce fumonisin production for subsequent analysis.

-

Protocol :

-

Inoculum Preparation : Grow F. verticillioides on V8 juice agar or a similar sporulation medium for 7-10 days to generate conidia. Harvest conidia in sterile distilled water and adjust the concentration to 1 x 106 conidia/mL.

-

Liquid Culture (for gene expression) : Inoculate 50 mL of GYAM (Glucose Yeast Extract Asparagine Medium), a known fumonisin-inducing liquid medium, with 100 µL of the conidial suspension.[15] Incubate cultures at 25-28°C with shaking (150 rpm) for 5-7 days.

-

Solid Culture (for fumonisin extraction) : Inoculate 25 g of autoclaved, cracked maize kernels in a 250 mL flask with 1 mL of the conidial suspension.[9][15] Adjust moisture content to ~45% with sterile water. Incubate statically at 25°C for 10-21 days.

-

Gene Disruption via Homologous Recombination

-

Objective : To create knockout mutants of specific FUM or regulatory genes to assess their function.

-

Protocol (Split-Marker Approach) :

-

Construct Generation : Amplify ~1 kb regions flanking the 5' and 3' ends of the target gene from genomic DNA. Amplify a selectable marker gene (e.g., hygromycin resistance, hph) in two overlapping fragments.

-

Fusion PCR : Fuse the 5' flanking region to the first half of the marker and the 3' flanking region to the second half of the marker in separate PCR reactions.

-

Protoplast Transformation : Generate protoplasts from young fungal mycelia using enzymes like Driselase and Glucanex. Transform the protoplasts with the two fusion PCR products simultaneously.

-

Selection and Screening : Plate the transformed protoplasts on regeneration medium containing the appropriate selective agent (e.g., hygromycin). Screen resistant colonies by PCR to confirm homologous recombination at the target locus and absence of the wild-type gene.

-

Caption: Workflow for functional analysis via gene disruption.

Fumonisin Extraction and Quantification by HPLC

-

Objective : To accurately measure the concentration of fumonisins (FB1, FB2) in fungal cultures.

-

Protocol :

-

Extraction : Homogenize 5 g of ground maize culture with 25 mL of acetonitrile/water (50:50, v/v). Shake vigorously for 1 hour. Centrifuge and collect the supernatant.

-

Cleanup : Use an immunoaffinity column (IAC) or a strong anion exchange (SAX) solid-phase extraction cartridge to clean the extract and remove interfering compounds.[24][25] Elute the fumonisins from the column with methanol or a similar solvent.

-

Derivatization : Evaporate the eluate to dryness and reconstitute in a known volume of acetonitrile/water. As fumonisins lack a native chromophore, derivatize an aliquot with o-phthaldialdehyde (OPA) reagent prior to injection to render them fluorescent.[25]

-

HPLC Analysis : Inject the derivatized sample onto a C18 reverse-phase HPLC column.[25][26]

-

Mobile Phase : A gradient of sodium phosphate buffer and methanol/acetonitrile.

-

Detection : Fluorescence detector (Excitation: 335 nm, Emission: 440 nm).

-

Quantification : Calculate concentration based on a standard curve generated from certified fumonisin standards.[25]

-

-

Gene Expression Analysis by qRT-PCR

-

Objective : To quantify the transcript levels of FUM and regulatory genes under different conditions or in mutant backgrounds.

-

Protocol :

-

RNA Extraction : Harvest mycelia from liquid cultures by filtration, freeze immediately in liquid nitrogen, and grind to a fine powder. Extract total RNA using a commercial kit (e.g., TRIzol or RNeasy Plant Mini Kit).

-

DNase Treatment : Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

cDNA Synthesis : Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

Quantitative PCR : Perform real-time PCR using a fluorescent dye like SYBR Green, gene-specific primers for the target genes (e.g., FUM1, FUM8, FUM21), and a housekeeping gene (e.g., tubulin or GAPDH) for normalization.

-

Data Analysis : Calculate the relative gene expression using the 2-ΔΔCt method.

-

Quantitative Data on Fumonisin Regulation

Genetic and environmental manipulations have profound and quantifiable effects on fumonisin biosynthesis. The following tables summarize key findings from the literature.

Table 2: Effect of Regulatory Gene Deletion on Fumonisin B1 (FB1) Production

| Gene Deleted | Fungal Strain | Culture Condition | % Reduction in FB1 Production (Approx.) | Reference(s) |

| ZFR1 | F. verticillioides | Cracked Maize Kernels | >90% | [9] |

| FCC1 | F. verticillioides | Cracked Maize Kernels | >99% (Blocked) | [18] |

| FUM21 | F. verticillioides | Cracked Maize Kernels | >99% (Little to none) | [15] |

| FvHos2 | F. verticillioides | GYAM Medium | Significant decrease (Positive regulator) | [20] |

| FvHda1 | F. verticillioides | GYAM Medium | Significant increase (Negative regulator) | [20] |

Table 3: Effect of an Inhibitor on FUM Gene Expression

| Treatment | Target Genes | Fungal Strain | % Reduction in Gene Expression (Approx.) | Reference(s) |

| Fengycins | FUM1, FUM8 | F. verticillioides | ~72% (relative to control) | [27] |

Conclusion

The biosynthesis of fumonisins is a sophisticated and highly regulated process, central to the biology and pathogenicity of Fusarium verticillioides. The pathway is encoded by the well-characterized FUM gene cluster, with regulation managed by a hierarchical network of transcription factors and epigenetic mechanisms that respond to precise environmental cues. A deep understanding of this system, from the enzymatic steps to the complex signaling pathways, is paramount. The methodologies outlined in this guide provide the foundational tools for researchers to further dissect this network, identify novel regulatory nodes, and develop innovative strategies—whether for crop protection or for harnessing fungal metabolic pathways for therapeutic purposes. Future work will likely focus on the intricate cross-talk between different signaling pathways and the role of fumonisins in the broader ecological interactions of the fungus.

References

- 1. tandfonline.com [tandfonline.com]

- 2. journals.asm.org [journals.asm.org]

- 3. jstage.jst.go.jp [jstage.jst.go.jp]

- 4. digitalknowledge.cput.ac.za [digitalknowledge.cput.ac.za]

- 5. Frontiers | FUM Gene Expression Profile and Fumonisin Production by Fusarium verticillioides Inoculated in Bt and Non-Bt Maize [frontiersin.org]

- 6. Fusarium and fumonisins in maize - BIŌNTE [bionte.com]

- 7. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Regulation of Fumonisin Biosynthesis in Fusarium verticillioides by a Zinc Binuclear Cluster-Type Gene, ZFR1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effects of Disruption of Five FUM Genes on Fumonisin Biosynthesis and Pathogenicity in Fusarium proliferatum - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Transcription of Genes in the Biosynthetic Pathway for Fumonisin Mycotoxins Is Epigenetically and Differentially Regulated in the Fungal Maize Pathogen Fusarium verticillioides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. Publication : USDA ARS [ars.usda.gov]

- 14. Mechanism of Fumonisin Self-Resistance: Fusarium verticillioides Contains Four Fumonisin B1-Insensitive-Ceramide Synthases [mdpi.com]

- 15. The Fusarium verticillioides FUM gene cluster encodes a Zn(II)2Cys6 protein that affects FUM gene expression and fumonisin production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. tandfonline.com [tandfonline.com]

- 18. Regulation of Fumonisin B1 Biosynthesis and Conidiation in Fusarium verticillioides by a Cyclin-Like (C-Type) Gene, FCC1 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. journals.asm.org [journals.asm.org]

- 20. mdpi.com [mdpi.com]

- 21. Factors of the Fusarium verticillioides-maize environment modulating fumonisin production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. academic.oup.com [academic.oup.com]

- 24. office2.jmbfs.org [office2.jmbfs.org]

- 25. jfda-online.com [jfda-online.com]

- 26. HPLC Method for Analysis of Fumonisin B1 on Primesep 100 Column | SIELC Technologies [sielc.com]

- 27. Inhibition of fengycins on the production of fumonisin B1 from Fusarium verticillioides - PubMed [pubmed.ncbi.nlm.nih.gov]

Fumonisin B2-¹³C₃₄: A Technical Guide for Researchers

An in-depth examination of the properties, analytical applications, and biological impact of the isotopically labeled mycotoxin, Fumonisin B₂-¹³C₃₄.

This technical guide provides researchers, scientists, and drug development professionals with comprehensive information on Fumonisin B₂-¹³C₃₄, a critical internal standard for the accurate quantification of Fumonisin B₂. This document outlines its physicochemical properties, provides a detailed experimental protocol for its use in liquid chromatography-mass spectrometry (LC-MS/MS) applications, and explores the well-established mechanism of action of fumonisins, including their impact on sphingolipid metabolism.

Core Data Presentation

The following table summarizes the key quantitative data for Fumonisin B₂-¹³C₃₄.

| Property | Value | Source(s) |

| CAS Number | 1217481-36-1 | [1][2][3] |

| Molecular Formula | [¹³C]₃₄H₅₉NO₁₄ | [1][2] |

| Molecular Weight | 739.6 g/mol | [1][2] |

| Purity | ≥98% | [1][2] |

| Formulation | A 10 µg/ml solution in acetonitrile:water (1:1) | [1][2] |

| Storage Temperature | -20°C | [1][3] |

| Solubility | Soluble in acetonitrile. | [1] |

| Stability | ≥ 2 years at -20°C | [1] |

Toxicological Profile of Fumonisins

Fumonisin B₂ is a mycotoxin produced by fungi of the Fusarium species, notably Fusarium verticillioides, and is a common contaminant in maize and other grains.[4] It is structurally similar to Fumonisin B₁, the most studied fumonisin, and exhibits a comparable toxicological profile. The primary mechanism of fumonisin toxicity is the disruption of sphingolipid metabolism through the inhibition of the enzyme ceramide synthase.[5][6][7][8] This inhibition leads to an accumulation of sphingoid bases like sphinganine and sphingosine, which are cytotoxic and have pro-apoptotic effects.[5][7]

Fumonisin B₂ has demonstrated cytotoxicity against various cell lines, including rat hepatoma cells (IC₅₀s = 3-50 µg/ml) and MDCK dog kidney epithelial cells (IC₅₀ = 2 µg/ml).[1] In vivo studies have shown that fumonisins can cause liver and kidney damage in a range of animal species.[6][7] Due to these toxic effects, the presence of fumonisins in food and feed is regulated in many countries.

Experimental Protocols

Quantification of Fumonisin B₂ in a Sample Matrix using Fumonisin B₂-¹³C₃₄ as an Internal Standard by LC-MS/MS

This protocol describes a general workflow for the quantification of Fumonisin B₂ in a sample matrix (e.g., corn-based animal feed) using a stable isotope dilution assay with Fumonisin B₂-¹³C₃₄ as an internal standard. This method is highly accurate as the isotopically labeled standard co-elutes with the analyte of interest and experiences similar matrix effects during ionization, thus providing reliable quantification.

1. Sample Preparation and Extraction:

-

Homogenization: Homogenize a representative portion of the sample to ensure uniformity.

-

Fortification: Spike a known amount of the Fumonisin B₂-¹³C₃₄ internal standard solution into the homogenized sample.

-

Extraction: Add an extraction solvent, typically a mixture of acetonitrile and water (e.g., 50:50 or 80:20 v/v), often with a small percentage of formic acid to improve analyte recovery.[9][10]

-

Vortexing/Shaking: Vigorously mix the sample and solvent to ensure efficient extraction of the fumonisins.

-

Centrifugation: Centrifuge the mixture to pellet solid matrix components.

-

Filtration: Filter the supernatant to remove any remaining particulate matter before LC-MS/MS analysis.

2. LC-MS/MS Analysis:

-

Chromatographic Separation:

-

Column: Utilize a C18 reversed-phase column for the separation of fumonisins.

-

Mobile Phase: Employ a gradient elution with a mobile phase consisting of water and methanol or acetonitrile, typically with a formic acid modifier.

-

Injection Volume: Inject a small volume (e.g., 5-20 µL) of the filtered extract.

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Use positive electrospray ionization (ESI+).

-

Analysis Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

-

MRM Transitions: Monitor for at least two specific precursor-to-product ion transitions for both Fumonisin B₂ and Fumonisin B₂-¹³C₃₄ to ensure accurate identification and quantification.

-

3. Data Analysis:

-

Calibration Curve: Prepare a series of calibration standards containing known concentrations of Fumonisin B₂ and a fixed concentration of the Fumonisin B₂-¹³C₃₄ internal standard.

-

Quantification: Determine the concentration of Fumonisin B₂ in the sample by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to the calibration curve.

Caption: Experimental workflow for Fumonisin B₂ quantification.

Signaling Pathways

Disruption of Sphingolipid Metabolism by Fumonisin B₂

Fumonisins exert their toxic effects by competitively inhibiting ceramide synthase, a key enzyme in the de novo sphingolipid biosynthesis pathway. This inhibition leads to the accumulation of sphinganine and sphingosine, which can be phosphorylated to sphinganine-1-phosphate and sphingosine-1-phosphate, respectively. These bioactive lipids are involved in various cellular processes, and their accumulation can lead to apoptosis, cell cycle arrest, and other cytotoxic effects.

Caption: Fumonisin B₂ inhibits ceramide synthase in the sphingolipid pathway.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Fumonisin B2-13C34 - Cayman Chemical [bioscience.co.uk]

- 3. This compound | CAS 1217481-36-1 | Cayman Chemical | Biomol.de [biomol.com]

- 4. Fumonisin B2 - Wikipedia [en.wikipedia.org]

- 5. Sphingolipid metabolism: roles in signal transduction and disruption by fumonisins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fumonisin Toxicity and Mechanism of Action: Overview and Current Perspectives [jstage.jst.go.jp]

- 7. researchgate.net [researchgate.net]

- 8. Mechanism of action of sphingolipids and their metabolites in the toxicity of fumonisin B1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. fda.gov [fda.gov]

- 10. Methods - [nucleus.iaea.org]

Methodological & Application

Application Notes and Protocols for Fumonisin Analysis Using Stable Isotope Dilution Assay

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the quantitative analysis of fumonisins (B1, B2, and B3) in various food matrices using a stable isotope dilution assay (SIDA) coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method offers high accuracy and sensitivity by incorporating uniformly labeled internal standards to compensate for matrix effects and variations in sample preparation.

Introduction

Fumonisins are mycotoxins produced by Fusarium species, commonly found in corn and corn-based products.[1] They are associated with various adverse health effects in humans and animals, making their accurate quantification in food and feed crucial for consumer safety and regulatory compliance.[2] The stable isotope dilution assay is a robust analytical technique that utilizes stable isotope-labeled internal standards (IS), such as ¹³C-labeled fumonisins, which are chemically identical to the native analytes.[3] This approach allows for precise quantification by correcting for analyte losses during sample preparation and for signal suppression or enhancement in the mass spectrometer.[3][4]

Experimental Protocol

This protocol is a comprehensive guide for the determination of fumonisins B1, B2, and B3 in food matrices like corn, peanut butter, and wheat flour.[5][6][7]

Materials and Reagents

-

Standards: Fumonisin B1 (FB1), Fumonisin B2 (FB2), Fumonisin B3 (FB3) native standards and their corresponding ¹³C uniformly labeled internal standards ([¹³C₃₄]-FB1, [¹³C₃₄]-FB2, [¹³C₃₄]-FB3).[6]

-

Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic acid (reagent grade).[8][9]

-

Extraction Solution: 50% acetonitrile in water (v/v).[5][6][7]

-

Solid Phase Extraction (SPE) Columns (Optional Cleanup): Strong anion exchange (SAX) or immunoaffinity columns can be used for complex matrices.[10]

Sample Preparation

-

Homogenization: Homogenize the sample to a fine powder. For samples with high moisture content, a water-slurry procedure may be employed.[11]

-

Weighing: Accurately weigh 1.0 g of the homogenized sample into a centrifuge tube.[5]

-

Fortification: Add a known amount of the ¹³C-labeled internal standard working solution to the sample.[5][6][7]

-

Extraction: Add 4.0 mL of the extraction solvent (50% acetonitrile/water).[5]

-

Vortexing and Centrifugation: Vortex the tube for 30 seconds, followed by centrifugation to separate the solid and liquid phases.[5]

-

Filtration: Filter the supernatant through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.[5][6][7]

LC-MS/MS Analysis

-

Liquid Chromatography (LC) System: An ultra-high-performance liquid chromatography (UHPLC) system.[8][9]

-

Column: A C18 reversed-phase column (e.g., CORTECS C18, 2.1 mm × 100 mm, 1.6 µm).[9][12]

-

Mobile Phase: A gradient of mobile phase A (0.2% formic acid in water) and mobile phase B (0.2% formic acid in methanol).[8][9]

-

Flow Rate: 0.4 mL/min.[8]

-

Column Temperature: 40 °C.[8]

-

Mass Spectrometry (MS) System: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.[8]

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for the selective and sensitive detection of fumonisins and their internal standards.[9][12]

Quantification

Quantification is performed by constructing a calibration curve using the peak area ratios of the native fumonisin standards to their corresponding ¹³C-labeled internal standards. The concentration of each fumonisin in the sample is determined from this calibration curve.[6][7]

Data Presentation

The following tables summarize the quantitative data from method validation studies for fumonisin analysis using stable isotope dilution assays.

Table 1: Method Performance Parameters for Fumonisin Analysis

| Analyte | Matrix | Recovery (%) | RSD (%) | LOQ (µg/kg) | Reference |

| FB1, FB2, FB3 | Broiler Chicken Feed & Excreta | 82.6 - 115.8 | 3.9 - 18.9 | 160 | [9][12] |

| FB1 | Porcine Plasma, Kidney, Liver, Urine | 80 - 115 | < 10 | 3 | [1] |

| FB1, FB2 | Maize | 88 - 105 | 4 - 11 | - | [3][4] |

| FB1, FB2 | Corn | 90.4 - 101 | 2.8 - 7.1 | - | [13] |

RSD: Relative Standard Deviation, LOQ: Limit of Quantification

Table 2: Example LC-MS/MS MRM Transitions for Fumonisin Analysis

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Fumonisin B1 | 722.4 | 334.2 |

| [¹³C₃₄]-Fumonisin B1 | 756.4 | 352.2 |

| Fumonisin B2 | 706.4 | 336.2 |

| [¹³C₃₄]-Fumonisin B2 | 740.4 | 354.2 |

| Fumonisin B3 | 706.4 | 318.2 |

| [¹³C₃₄]-Fumonisin B3 | 740.4 | 336.2 |

Note: Specific MRM transitions may vary depending on the instrument and optimization.

Visualizations

The following diagram illustrates the general experimental workflow for the stable isotope dilution assay for fumonisin analysis.

Caption: Experimental workflow for fumonisin analysis by SIDA-LC-MS/MS.

Conclusion

The stable isotope dilution assay coupled with LC-MS/MS provides a highly reliable and accurate method for the quantification of fumonisins in diverse and complex matrices. The use of ¹³C-labeled internal standards is critical for correcting matrix-induced variations, ensuring data of the highest quality for research, drug development, and regulatory purposes. This protocol offers a standardized approach that can be adapted to various laboratory settings.

References

- 1. jstage.jst.go.jp [jstage.jst.go.jp]

- 2. Determination of fumonisins in maize by HPLC with ultraviolet detection of o-phthaldialdehyde derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Stable isotope dilution assay for the accurate determination of mycotoxins in maize by UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Stable isotope dilution assay for the accurate determination of mycotoxins in maize by UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nucleus.iaea.org [nucleus.iaea.org]

- 6. fda.gov [fda.gov]

- 7. fda.gov [fda.gov]

- 8. LC-MS/MS Analysis of Fumonisin B1, B2, B3, and Their Hydrolyzed Metabolites in Broiler Chicken Feed and Excreta - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. fda.gov [fda.gov]

- 12. LC-MS/MS Analysis of Fumonisin B1, B2, B3, and Their Hydrolyzed Metabolites in Broiler Chicken Feed and Excreta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Application Note: Quantitative Analysis of Fumonisin B2 in Animal Feed using Isotope Dilution LC-MS/MS with U-[¹³C₃₄]-Fumonisin B2

Introduction

Fumonisins are mycotoxins produced by various Fusarium species, with Fusarium verticillioides and Fusarium proliferatum being the primary producers. These toxins commonly contaminate maize and maize-based animal feeds worldwide.[1] Fumonisin B2 (FB2), a significant analogue of the most prevalent Fumonisin B1, poses a considerable threat to animal health, exhibiting hepatotoxic, nephrotoxic, and carcinogenic effects.[1] Regulatory bodies have established maximum recommended levels for fumonisins in animal feed to mitigate these risks.

Accurate and reliable quantification of FB2 is crucial for ensuring feed safety. The complexity of animal feed matrices often leads to significant matrix effects, such as ion suppression or enhancement, in liquid chromatography-mass spectrometry (LC-MS/MS) analysis. The use of a stable isotope-labeled internal standard, such as U-[¹³C₃₄]-Fumonisin B2, in an isotope dilution mass spectrometry (IDMS) method is the gold standard for compensating for these matrix effects and any analyte loss during sample preparation. This application note provides a detailed protocol for the extraction, cleanup, and quantification of Fumonisin B2 in animal feed using U-[¹³C₃₄]-Fumonisin B2 as an internal standard with LC-MS/MS.

Principle of Isotope Dilution Mass Spectrometry (IDMS)

Isotope Dilution Mass Spectrometry is a highly accurate quantification technique. It involves the addition of a known amount of an isotopically enriched version of the analyte (in this case, U-[¹³C₃₄]-Fumonisin B2) to the sample at the beginning of the analytical process. This "isotope-labeled standard" is chemically identical to the native analyte and therefore behaves identically during extraction, cleanup, and ionization. By measuring the ratio of the native analyte to the isotope-labeled standard in the mass spectrometer, the initial concentration of the native analyte in the sample can be determined with high precision, as the ratio is unaffected by sample loss or matrix-induced signal variations.

Caption: Principle of Isotope Dilution Mass Spectrometry.

Materials and Reagents

-

Fumonisin B2 certified standard

-

U-[¹³C₃₄]-Fumonisin B2 certified internal standard solution

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (≥98%)

-

Ammonium formate

-

Solid Phase Extraction (SPE) cartridges (e.g., Oasis MAX)

-

Animal feed samples

Experimental Protocols

Prepare stock solutions of native Fumonisin B2 and U-[¹³C₃₄]-Fumonisin B2 in acetonitrile:water (50:50, v/v). From these, prepare a series of calibration standards and a working internal standard spiking solution.

The following protocol is adapted from established methods for mycotoxin analysis in animal feed.[1][2][3]

-

Homogenization: Grind the animal feed sample to a fine powder (e.g., to pass a 1 mm sieve) and mix thoroughly to ensure homogeneity.

-

Weighing: Weigh 5 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.

-

Spiking: Add a known volume of the U-[¹³C₃₄]-Fumonisin B2 internal standard working solution to the sample.

-

Extraction: Add 20 mL of extraction solvent (acetonitrile:water:formic acid, 74:25:1, v/v/v).

-

Shaking: Cap the tube and shake vigorously for 30 minutes on a mechanical shaker.

-

Ultrasonication: Place the sample in an ultrasonic bath for 30 minutes.[1]

-

Centrifugation: Centrifuge the sample at 8000 rpm for 15 minutes.

-

Dilution: Transfer 50 µL of the supernatant to a new tube and dilute with 950 µL of distilled water.[1]

For complex matrices, a solid-phase extraction (SPE) cleanup step may be necessary.

-

Conditioning: Condition an Oasis MAX cartridge according to the manufacturer's instructions.

-

Loading: Load the diluted extract onto the conditioned cartridge.

-

Washing: Wash the cartridge with 3 mL of 2% ammonium hydroxide.

-

Elution: Elute the fumonisins with 3 mL of 2% formic acid in methanol.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a known volume of the initial mobile phase.

The following parameters are a starting point and may require optimization for your specific instrumentation.[1]

-

LC System: UPLC/UHPLC system

-

Column: C18 reversed-phase column (e.g., CORTECS C18, 2.1 mm × 100 mm, 1.6 µm)[1]

-

Mobile Phase A: 0.2% Formic acid in water

-

Mobile Phase B: 0.2% Formic acid in methanol

-

Gradient: A linear gradient from 10% to 90% B over 6 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5-10 µL

-

Column Temperature: 40 °C

-

MS System: Triple quadrupole mass spectrometer

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

MRM Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |

| Fumonisin B2 (Quantifier) | 706.3 | 336.3 | 50 |

| Fumonisin B2 (Qualifier) | 706.3 | 318.3 | 50 |

| U-[¹³C₃₄]-Fumonisin B2 | 740.3 | 357.3 | 50 |

Data Presentation

The following table summarizes typical method performance parameters for the analysis of Fumonisin B2 in animal feed using an isotope dilution LC-MS/MS method.[1][4]

| Parameter | Value |

| Linearity (r²) | > 0.99 |

| Limit of Detection (LOD) | 5 µg/kg |

| Limit of Quantification (LOQ) | 160 µg/kg |

| Recovery | 82.6% - 115.8% |

| Precision (RSD) | 3.9% - 18.9% |

Visualizations

Caption: Experimental workflow for Fumonisin B2 analysis.

Caption: Chemical structures of Fumonisin B2 and its ¹³C-labeled isotopologue.

Conclusion

The described LC-MS/MS method utilizing U-[¹³C₃₄]-Fumonisin B2 as an internal standard provides a robust, accurate, and precise workflow for the quantitative determination of Fumonisin B2 in complex animal feed matrices. The isotope dilution approach effectively mitigates matrix effects and variability in sample preparation, ensuring high-quality data that meets regulatory requirements for feed safety monitoring. This method is highly suitable for research, quality control, and regulatory compliance laboratories involved in the analysis of mycotoxins in animal feed.

References

- 1. LC-MS/MS Analysis of Fumonisin B1, B2, B3, and Their Hydrolyzed Metabolites in Broiler Chicken Feed and Excreta - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inter-laboratory validation of liquid chromatography–tandem mass spectrometry multi-mycotoxin determination in animal feed – method transfer from the reference laboratory to regional laboratories - PMC [pmc.ncbi.nlm.nih.gov]

- 3. euroreference.anses.fr [euroreference.anses.fr]

- 4. researchgate.net [researchgate.net]

Application Note: High-Throughput LC-MS/MS Method for the Simultaneous Determination of Mycotoxins in Cereals Using Labeled Standards

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mycotoxins are toxic secondary metabolites produced by various fungal species that commonly contaminate a wide range of agricultural commodities, particularly cereals.[1][2] Ingestion of food and feed contaminated with mycotoxins can lead to a variety of acute and chronic adverse health effects in both humans and animals, including carcinogenic, immunotoxic, and hepatotoxic effects.[2] To safeguard public health, regulatory bodies worldwide have established stringent maximum levels (MLs) for various mycotoxins in foodstuffs.[3]

The analysis of mycotoxins is challenging due to their diverse chemical structures and the complexity of food matrices.[1] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for mycotoxin analysis due to its high sensitivity, selectivity, and capability to simultaneously determine multiple analytes in a single run.[2][3][4] However, matrix effects—the suppression or enhancement of analyte ionization by co-eluting matrix components—can significantly compromise the accuracy and precision of quantitative results.[3]

The Stable Isotope Dilution Assay (SIDA) is a powerful technique to counteract these effects.[5][6] By adding a known concentration of a stable isotope-labeled version of each target analyte (e.g., ¹³C-labeled) to the sample prior to extraction, variations during sample preparation and ionization efficiency differences are effectively compensated for.[6][7] This application note details a robust and accurate LC-MS/MS method for the simultaneous quantification of 11 key mycotoxins in cereal matrices using ¹³C-labeled internal standards.

Experimental Protocols

Materials and Reagents

-

Solvents: Acetonitrile (ACN), Methanol (MeOH), and Water (LC-MS grade).

-

Reagents: Formic acid (FA) and Ammonium formate (LC-MS grade).

-

Standards: Analytical standards of native mycotoxins (Aflatoxin B1, B2, G1, G2; Ochratoxin A; Fumonisin B1, B2; Deoxynivalenol; Zearalenone; T-2 & HT-2 toxins) and their corresponding uniformly ¹³C-labeled internal standards (IS) were procured from a certified supplier.[3]

-

QuEChERS Kits: Extraction salts (e.g., MgSO₄, NaCl) and dispersive solid-phase extraction (d-SPE) tubes containing sorbents like primary secondary amine (PSA) and C18.[8]

-

Matrices: Blank cereal samples (e.g., corn, wheat, maize) confirmed to be free of target mycotoxins.

Standard Solution Preparation

-

Stock Solutions: Prepare individual stock solutions of native mycotoxins and ¹³C-labeled internal standards in an appropriate solvent (e.g., acetonitrile) at a concentration of 10-100 µg/mL.

-

Working Standard Solutions: Prepare a mixed calibration standard solution by diluting the individual stock solutions with ACN:Water (50:50, v/v) to achieve a series of concentrations (e.g., 0.25 to 100 ng/mL).

-

Internal Standard Spiking Solution: Prepare a mixed ¹³C-IS working solution containing each labeled standard at a fixed concentration (e.g., 25 ng/mL).

-

Storage: Store all standard solutions in amber glass vials at -20°C to prevent degradation.[9]

Sample Preparation (QuEChERS Method)

-

Weighing: Weigh 5 g of a homogenized, representative cereal sample into a 50 mL polypropylene centrifuge tube.[1][9]

-

Fortification: Add a precise volume (e.g., 50 µL) of the mixed ¹³C-IS working solution to the sample.[10]

-

Hydration: Add 10 mL of water and vortex briefly. Let the sample hydrate for 15 minutes.[1][9]

-

Extraction:

-

Add 10 mL of an extraction solvent, such as acetonitrile containing 1% formic acid.[9][11]

-

Securely cap the tube and shake vigorously for 15-30 minutes using a mechanical shaker.[9]

-

Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).[8]

-

Shake immediately for 1 minute and centrifuge at ≥3000 x g for 5 minutes.[1][9]

-

-

Cleanup (Dispersive SPE):

-

Final Extract Preparation:

-

Transfer 500 µL of the cleaned supernatant into a new tube.

-